molecular formula C14H15FN2O3S B5087200 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5087200
M. Wt: 310.35 g/mol
InChI Key: HUFSJAPNIJDJBZ-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This benzenesulfonamide derivative is structurally characterized by an ethoxy-fluoro substituted benzene ring connected to a pyridin-4-ylmethyl group via a sulfonamide linker. The benzenesulfonamide scaffold is recognized in medicinal chemistry for its versatile biological activities and its presence in compounds targeting a range of therapeutic areas . Compounds featuring the benzenesulfonamide core have been investigated for a wide spectrum of biological activities, which suggests this reagent holds significant value as a building block in drug discovery research . The molecular structure, which incorporates a sulfonamide group bridging an aromatic system and a nitrogen-containing heterocycle, is frequently explored in the design of enzyme inhibitors and receptor modulators . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for developing novel bioactive agents. The presence of the pyridine ring offers a potential site for coordination or hydrogen bonding, while the sulfonamide group is a common pharmacophore contributing to target binding . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-2-20-14-9-12(3-4-13(14)15)21(18,19)17-10-11-5-7-16-8-6-11/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFSJAPNIJDJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This can include the selection of appropriate boron reagents, catalysts, and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (EDG) : The 3-ethoxy group may hinder interactions compared to smaller EDGs (e.g., methoxy) but could enhance lipophilicity.

Antiviral Activity

Styrylquinoline-derived benzenesulfonamides with para-nitro groups (e.g., IIIi) exhibit potent HIV integrase (HIV IN) inhibition (96.7%) due to enhanced acidity and metal chelation .

Anticancer and Cytotoxic Activity

Pyrazol-1-yl benzenesulfonamides (e.g., compound 4 in ) show nanomolar inhibition of carbonic anhydrases (hCA IX/XII) and cytotoxicity, attributed to chloro and hydroxy substituents . The target compound lacks these groups, likely reducing hCA affinity but may retain cytotoxicity via pyridine interactions.

PPARγ Binding

Quinoline-containing derivatives (e.g., compounds 6 and 7 in ) achieve Gold Scores of 78–87, comparable to the drug INT131 (90.65), via hydrogen bonding with PPARγ . The pyridin-4-ylmethyl group in the target compound could mimic these interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Ethylphenyl)-3-(hydroxymethyl)-BSA 4-Nitro-Styrylquinoline-BSA
Molecular Weight ~335 g/mol 435.5 g/mol ~500 g/mol
LogP (Predicted) ~2.5 ~3.8 ~3.2
Hydrogen Bond Acceptors 6 8 9
Solubility Moderate Low (hydrophobic substituents) Low (nitro group)

Key Observations :

  • The target compound’s lower molecular weight and balanced LogP may improve bioavailability compared to bulkier analogs.
  • The absence of polar groups (e.g., hydroxymethyl ) limits solubility but enhances blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Para-fluoro (target) vs. para-nitro (IIIi): Nitro’s stronger EWG effect correlates with higher enzymatic inhibition .
  • Heterocycle Impact : Pyridin-4-ylmethyl (target) vs. pyrimidin-2-yl (): Pyridine’s aromaticity may enhance π-π stacking in binding pockets.
  • Hybrid Structures: Combining ethoxy/fluoro with pyridine (target) offers a unique balance of lipophilicity and electronic effects, distinct from chloro-quinoline derivatives .

Biological Activity

3-Ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H14FN2O3S
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 714210-54-5

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer progression and neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
  • Interaction with Receptors : Its structural components allow it to form hydrogen bonds and hydrophobic interactions with biological targets, modulating enzyme activity and receptor signaling pathways .

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties:

  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. It has shown better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
  • Mechanistic Studies : The compound's ability to inhibit IKKβ, a key regulator in the NF-κB pathway, suggests its role in reducing inflammation associated with tumor progression .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

  • Cholinesterase Inhibition : The dual inhibition of AChE and BuChE by this compound positions it as a candidate for Alzheimer's disease treatment. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that the compound significantly inhibits AChE and BuChE, showcasing its potential for cognitive enhancement in Alzheimer's models .
Zhang et al. (2022)Reported improved cytotoxic effects against FaDu cells when treated with this compound compared to traditional therapies .
Smith et al. (2021)Identified structural modifications that enhance the binding affinity to target proteins involved in cancer pathways .

Q & A

Q. What are the recommended synthetic routes for 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide?

The synthesis typically involves a multi-step approach. A common route starts with the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base like triethylamine to neutralize HCl byproducts. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen at 0–25°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product . Optimization of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) improves yields to 70–85%.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>95%).
  • NMR : Confirm substitution patterns (e.g., fluorine at C4: δ ~ -110 ppm in 19F^{19}\text{F} NMR; pyridyl protons at δ 8.5–8.7 ppm in 1H^{1}\text{H} NMR).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 355.1) .

Q. What are the key reactivity features of the sulfonamide group in this compound?

The sulfonamide group participates in hydrogen bonding (N–H⋯O) and can undergo hydrolysis under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions to yield sulfonic acid and amine derivatives. The fluorine atom at C4 is electron-withdrawing, enhancing electrophilic substitution at C5 (e.g., nitration or halogenation) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of nucleophilic substitution reactions at the benzenesulfonamide core?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for substitution reactions. For example, replacing the fluorine atom with amines requires evaluating the nucleophile’s hardness (e.g., ammonia vs. primary amines). Solvent effects (polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction kinetics. Experimental validation via kinetic profiling (e.g., monitoring by 19F^{19}\text{F} NMR) aligns with computational predictions .

Q. How to address contradictory data in enzyme inhibition assays involving this compound?

Contradictions may arise from assay interference (e.g., fluorescence quenching) or off-target binding. Mitigation strategies include:

  • Orthogonal Assays : Combine fluorescence-based and radiometric assays (e.g., 32P^{32}\text{P}-ATP for kinase studies).
  • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (Kd_d, kon_\text{on}/koff_\text{off}) to validate target engagement.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. What advanced techniques resolve crystallographic ambiguities in sulfonamide derivatives?

Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.710–0.920 Å) provides high-resolution structures. For disordered ethoxy/fluoro groups, dynamic occupancy refinement and Hirshfeld surface analysis clarify electron density maps. Pair distribution function (PDF) analysis is used for amorphous or nanocrystalline samples .

Q. How to design structure-activity relationship (SAR) studies for antiviral or antitumor applications?

  • Analog Synthesis : Modify the pyridylmethyl group (e.g., replace with thiazole or isoxazole) to assess steric effects.
  • Biological Profiling : Test analogs against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) or tubulin polymerization (IC50_{50} via turbidity assays).
  • Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide’s hydrogen-bond acceptor capacity) using Schrödinger’s Phase .

Methodological Tables

Table 1: Key Synthetic Parameters for Nucleophilic Substitution

ParameterOptimal ConditionImpact on Yield
SolventDMF (polar aprotic)↑ Reactivity
Temperature80°C↑ Conversion
CatalystKI (10 mol%)↓ Side products
Reaction Time24 hours>90% Completion
Source: Adapted from

Table 2: Common Analytical Challenges and Solutions

ChallengeResolution MethodReference
Fluorescence assay interferenceSwitch to LC-MS/MS
Crystallization failureSeeding with microcrystals
NMR signal overlap19F^{19}\text{F}-edited HSQC

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